N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
Overview
Description
N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide typically involves the reaction of 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C). The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Such as 7-hydroxy-4-methylcoumarin and 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Thioamide derivatives: Compounds containing the -CSNH- group.
Uniqueness
N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide is unique due to its combined coumarin and thioamide moieties, which confer distinct biological activities. Its ability to inhibit bacterial DNA gyrase and modulate inflammatory pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[[3-methyl-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-15-13-18(25-24(30)26-22(27)16-7-3-2-4-8-16)11-12-19(15)20-14-17-9-5-6-10-21(17)29-23(20)28/h2-14H,1H3,(H2,25,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXPTYRLHQZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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